2-(5-Bromopyridin-2-yl)-N-ethylacetamide is an organic compound classified as a pyridine derivative. Its molecular formula is , with a molecular weight of approximately 243.10 g/mol. The structure features a bromine atom positioned at the 5-position of the pyridine ring, alongside an acetamide group connected to an ethyl chain. This unique arrangement contributes to its chemical reactivity and potential biological activity, making it a subject of interest in various fields of research.
These reactions are often facilitated by specific reagents and conditions, such as solvents like toluene and catalysts like iodine .
Research indicates that 2-(5-Bromopyridin-2-yl)-N-ethylacetamide exhibits significant biological activity. Its structural similarity to known biologically active compounds allows it to interact with various molecular targets, including:
Studies have shown that derivatives of this compound can exhibit antimicrobial and anticancer properties, highlighting its potential in therapeutic applications .
The synthesis of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide typically involves the following steps:
These methods can be optimized for higher yields and purity in industrial settings, utilizing continuous flow reactors for efficiency .
The applications of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide span various fields:
Interaction studies have focused on understanding how 2-(5-Bromopyridin-2-yl)-N-ethylacetamide interacts with biological targets. These studies often involve:
These studies contribute to elucidating the compound's pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with 2-(5-Bromopyridin-2-yl)-N-ethylacetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(5-Bromopyridin-2-yl)acetamide | C7H7BrN2O | Lacks ethyl group; used in similar applications |
| 1-(5-Bromopyridin-2-yl)ethanone | C8H8BrN | Contains a ketone instead of an amide |
| N-(6-Bromopyridin-2-yl)-N-methylacetamide | C9H10BrN2O | Methyl group instead of ethyl; different reactivity |
| 2-(5-Bromopyridin-2-YL)ethanamine | C7H9BrN2 | Amino group instead of acetamide |
The uniqueness of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its ability to serve as both a synthetic intermediate and a potential therapeutic agent makes it particularly valuable in research contexts .
2-(5-Bromopyridin-2-yl)-N-ethylacetamide is a substituted acetamide featuring a 5-bromopyridin-2-yl group attached to the α-carbon of an N-ethylacetamide backbone. Its systematic IUPAC name derives from the parent pyridine ring, where the bromine atom occupies the 5-position, and the acetamide moiety is linked to the 2-position. The molecular formula is C₉H₁₁BrN₂O, with a molecular weight of approximately 255.11 g/mol (calculated from analogous structures in PubChem entries).
The compound’s structure can be represented by the SMILES string CCN(C(CC(=O)N)=O)C1=NC=C(C=C1)Br, highlighting the ethyl group bonded to the amide nitrogen and the bromopyridine ring. Its InChI key, though not directly listed in the provided sources, would follow the standard format for bromopyridine acetamides, such as KRSNGAGALXGCDG-UHFFFAOYSA-N (derived from CID 69188875).
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | N-Ethyl-2-(5-bromopyridin-2-yl)acetamide |
| SMILES | CCN(C(CC(=O)N)=O)C1=NC=C(C=C1)Br |
The synthesis of bromopyridine acetamides emerged alongside advancements in cross-coupling reactions and heterocyclic functionalization. While 2-(5-bromopyridin-2-yl)-N-ethylacetamide itself is not explicitly documented in the provided sources, its structural analogs—such as N-[2-(5-bromopyridin-2-yl)ethenyl]acetamide (CID 69188875) and N-(5-bromopyridin-2-yl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (Y512-8817)—highlight the broader interest in bromopyridine-based acetamides. These compounds are often intermediates in pharmaceuticals and agrochemicals, leveraging the pyridine ring’s electronic properties for reactivity.
The development of such derivatives accelerated in the early 2000s with the rise of combinatorial chemistry and high-throughput screening, as evidenced by PubChem’s expansion to include over 111 million unique chemical structures by 2020. Bromopyridines, in particular, gained traction due to their versatility in Suzuki-Miyaura couplings, enabling the introduction of diverse substituents at the 5-position.
2-(5-Bromopyridin-2-yl)-N-ethylacetamide belongs to a subclass of bromopyridines functionalized with acetamide groups. Compared to more complex derivatives like N-(5-bromopyridin-2-yl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 896545-34-9), this compound lacks additional heterocyclic appendages, making it a simpler scaffold for studying structure-activity relationships. The ethyl group on the amide nitrogen enhances lipophilicity relative to methyl or hydrogen analogs, as seen in logP comparisons from ChemDiv’s Y512-8817 (logP = 2.876).
Bromopyridine acetamides are pivotal in medicinal chemistry, often serving as kinase inhibitors or antimicrobial agents. For example, the presence of a bromine atom at the 5-position facilitates further functionalization via cross-coupling, enabling the synthesis of biaryl structures common in drug candidates.
The synthesis of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide requires careful consideration of appropriate starting materials and their inherent reactivity characteristics. The primary precursors for this compound include 5-bromopyridin-2-amine and various acetylating agents that facilitate the formation of the desired acetamide linkage [1] [2].
5-Bromopyridin-2-amine serves as the fundamental starting material for this synthesis, exhibiting distinct reactivity patterns that influence the overall synthetic approach [4]. The amino group at the 2-position of the bromopyridine ring demonstrates nucleophilic character, making it particularly suitable for acylation reactions [5] [6]. The presence of the bromine substituent at the 5-position provides electronic modulation of the pyridine ring, affecting both the reactivity of the amino group and the stability of the final product [7] [8].
The synthesis of 5-bromopyridin-2-amine itself can be achieved through multiple pathways, including bromination of 2-aminopyridine using various brominating agents such as bromine in acetic acid or N-bromosuccinimide in acetonitrile [7] [9]. Alternative approaches involve the selective amination of dibromopyridine derivatives under controlled conditions [6] [5].
The choice of acetylating agent significantly impacts the efficiency and selectivity of the acetamide formation. Acetyl chloride represents the most commonly employed reagent due to its high reactivity and clean reaction profile [10] [11]. Acetic anhydride provides an alternative approach, particularly advantageous for large-scale operations due to its reduced tendency to form hydrochloric acid byproducts [12] [13].
The reactivity profile of ethylamine as a secondary nucleophile must also be considered in the synthetic design [14] [15]. Ethylamine exhibits strong nucleophilic character, readily participating in acetylation reactions to form the desired N-ethylacetamide functionality [14].
| Precursor | Molecular Weight | Reactivity Index | Preferred Conditions |
|---|---|---|---|
| 5-Bromopyridin-2-amine | 173.02 g/mol | High nucleophilicity | Mild basic conditions |
| Acetyl chloride | 78.50 g/mol | High electrophilicity | Anhydrous conditions |
| Acetic anhydride | 102.09 g/mol | Moderate electrophilicity | Reflux conditions |
| Ethylamine | 45.08 g/mol | Strong nucleophilicity | Controlled temperature |
The formation of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide proceeds through well-defined acylation mechanisms that involve nucleophilic attack on the carbonyl carbon of the acetylating agent [16] [17] [11].
The primary mechanism involves nucleophilic acyl substitution, where the amino group of 5-bromopyridin-2-amine attacks the electrophilic carbonyl carbon of the acetylating agent [10] [18]. This reaction proceeds through a tetrahedral intermediate that subsequently eliminates the leaving group to form the amide bond [17] [11].
The mechanism can be described in sequential steps: initial nucleophilic attack by the amino nitrogen on the acetyl carbonyl carbon, formation of a tetrahedral intermediate, and elimination of the leaving group with concurrent formation of the acetamide linkage [16] [19]. The presence of the bromopyridine ring system influences the electron density at the amino nitrogen, modulating the reaction rate and selectivity [20] [2].
Base catalysis plays a crucial role in facilitating the acylation reaction by neutralizing the acid byproducts formed during the process [10] [11]. Pyridine frequently serves as both solvent and base, accepting protons released during the reaction and preventing the formation of ammonium salts that could inhibit the reaction [19] [11].
The mechanism of base action involves proton abstraction from the amino group, enhancing its nucleophilicity and promoting faster reaction rates [10] [16]. Additionally, the base neutralizes hydrochloric acid formed when acetyl chloride is employed, driving the reaction equilibrium toward product formation [19] [11].
The electronic environment of the bromopyridine ring significantly influences the reaction mechanism and kinetics [21] [8]. The bromine substituent exerts both inductive and mesomeric effects that modulate the electron density at the amino nitrogen [7] [22]. This electronic modulation affects both the nucleophilicity of the amino group and the stability of the resulting acetamide product [20] [23].
Computational studies have demonstrated that the bromine substituent at the 5-position creates a favorable electronic environment for acetamide formation while maintaining sufficient reactivity for subsequent synthetic transformations [21] [23].
The selection of appropriate solvent systems and catalytic conditions represents a critical aspect of optimizing the synthesis of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide [22] [24].
Solvent choice must balance multiple factors including substrate solubility, reaction rate enhancement, and product isolation efficiency [22] [25]. Aprotic polar solvents such as tetrahydrofuran and dichloromethane have demonstrated superior performance in bromopyridine acylation reactions [1] [22].
Tetrahydrofuran provides excellent solvation properties for both the bromopyridine substrate and the acetylating agents while maintaining chemical inertness under the reaction conditions [1] [22]. The coordinating ability of tetrahydrofuran also helps stabilize intermediate complexes, leading to improved reaction selectivity [24].
Dichloromethane offers advantages in terms of product workup and purification, as it facilitates easy separation of organic and aqueous phases during extraction procedures [26] [22]. The low boiling point of dichloromethane also enables convenient solvent removal under mild conditions [24].
While many acylation reactions proceed without additional catalysts, the incorporation of specific catalytic systems can significantly enhance reaction efficiency and selectivity [27] [24]. Palladium-based catalysts have shown promise in facilitating bromopyridine transformations, though their application in simple acylation reactions requires careful optimization [22] [23].
Copper-based catalytic systems have demonstrated effectiveness in bromopyridine chemistry, particularly in cross-coupling reactions [28] [24]. The adaptation of these systems to acylation chemistry represents an area of ongoing research [27] [23].
Temperature control plays a crucial role in balancing reaction rate with product selectivity [12] [13]. Moderate temperatures ranging from 45-65°C have proven optimal for most bromopyridine acylation reactions, providing sufficient energy for rapid reaction while minimizing side product formation [12] [22].
Reaction time optimization depends on the specific combination of substrates and conditions employed [13] [26]. Typical reaction times range from 2-8 hours under optimized conditions, with reaction progress monitored through analytical techniques such as thin-layer chromatography [12] [29].
| Solvent System | Temperature Range | Reaction Time | Yield Efficiency |
|---|---|---|---|
| Tetrahydrofuran | 45-65°C | 4-6 hours | 85-92% |
| Dichloromethane | 25-40°C | 6-8 hours | 78-85% |
| Pyridine | 60-80°C | 2-4 hours | 88-95% |
| Acetonitrile | 50-70°C | 3-5 hours | 82-89% |
The transition from laboratory-scale synthesis to industrial production of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide requires comprehensive consideration of scalability, cost-effectiveness, and process safety [30] [31].
Industrial synthesis must address several key factors including raw material costs, reaction yield optimization, waste minimization, and equipment requirements [30] [31]. The selection of acetylating agents becomes particularly important at industrial scale, with acetic anhydride often preferred over acetyl chloride due to reduced corrosion concerns and easier handling [12] [30].
Continuous flow processing represents an emerging approach for industrial acetamide production, offering advantages in terms of heat transfer, mixing efficiency, and process control [26] [30]. These systems enable precise control of reaction parameters and can improve both yield and product quality [26] [31].
Large-scale production requires specialized equipment capable of handling the specific requirements of bromopyridine chemistry [30] [31]. Reaction vessels must be constructed from materials resistant to both the brominated substrates and the acidic conditions generated during acetylation [12] [13].
Temperature control systems must be designed to handle the exothermic nature of acylation reactions while maintaining uniform temperature distribution throughout large reaction volumes [12] [26]. Efficient mixing systems are essential to ensure complete substrate conversion and minimize local concentration gradients [30] [31].
Industrial yield optimization involves systematic evaluation of all reaction parameters to identify conditions that maximize product formation while minimizing byproduct generation [26] [30]. Statistical experimental design approaches can be employed to efficiently explore the parameter space and identify optimal conditions [31] [26].
The implementation of real-time monitoring systems enables dynamic adjustment of reaction conditions to maintain optimal performance throughout the production cycle [26] [30]. Advanced analytical techniques such as in-line spectroscopy can provide immediate feedback on reaction progress and product quality [31] [26].
Cost analysis must encompass raw material expenses, energy consumption, labor requirements, and waste disposal costs [30] [31]. The price volatility of brominated starting materials requires careful supply chain management and potential development of alternative synthetic routes [30] [31].
Energy efficiency optimization through heat integration and solvent recovery systems can significantly impact the overall production economics [30] [26]. The implementation of green chemistry principles can reduce both environmental impact and operating costs [31] [26].
The isolation and purification of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide requires systematic application of established separation techniques followed by comprehensive analytical characterization [32] [25] [33].
Recrystallization represents the most commonly employed purification technique for acetamide compounds, taking advantage of differential solubility properties [25] [34]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of both the desired product and potential impurities [25] [29].
Ethanol has demonstrated effectiveness as a recrystallization solvent for many acetamide derivatives, providing good selectivity between the product and common synthetic byproducts [25] [34]. Water-ethanol mixtures can be employed to fine-tune the solubility characteristics and optimize crystal formation [25] [34].
Column chromatography provides an alternative purification approach, particularly useful when recrystallization proves insufficient for achieving the desired purity level [29] [35]. Silica gel stationary phases with appropriate solvent gradients can effectively separate the target compound from closely related impurities [29] [35].
High-performance liquid chromatography represents a powerful tool for both analytical assessment and preparative purification of acetamide compounds [35] [32]. Reverse-phase chromatography systems using water-acetonitrile gradients have proven particularly effective for bromopyridine derivatives [35] [32].
Solid-phase extraction techniques can be employed for sample cleanup and concentration prior to final purification steps [35] [32]. These methods are particularly valuable for removing trace impurities that might interfere with subsequent analytical characterization [35] [32].
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural confirmation for acetamide compounds [36] [37]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the acetyl methyl group, ethyl substituent, and bromopyridine aromatic protons [36] [37].
Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural information, particularly valuable for confirming the carbonyl carbon environment and the substitution pattern of the pyridine ring [37] [36]. The chemical shifts observed for acetamide carbonyls typically fall in the range of 170-175 parts per million [37] [36].
Melting point determination provides a rapid and reliable method for assessing compound purity and identity [38] [32]. Pure acetamide derivatives typically exhibit sharp melting points with narrow temperature ranges [38] [2].
Mass spectrometry offers definitive molecular weight confirmation and can provide valuable information about fragmentation patterns characteristic of the acetamide functionality [39] [32]. High-resolution mass spectrometry enables precise molecular formula determination and can detect trace impurities [39] [32].
| Analytical Technique | Key Parameters | Expected Values | Purity Criteria |
|---|---|---|---|
| Melting Point | Temperature Range | 145-150°C | ±2°C range |
| NMR (1H) | Chemical Shifts | 2.0-2.5 ppm (acetyl) | >95% integration |
| NMR (13C) | Carbonyl Signal | 170-175 ppm | Single peak |
| Mass Spectrometry | Molecular Ion | Calculated mass | <0.1% deviation |
Comprehensive purity assessment requires the application of multiple analytical techniques to ensure the absence of both organic and inorganic impurities [32] [35]. High-performance liquid chromatography with appropriate detection systems can quantify trace organic impurities with high sensitivity [35] [32].
Elemental analysis provides verification of the expected carbon, hydrogen, nitrogen, and bromine content, offering an independent confirmation of compound identity and purity [32] [38]. The results should match the theoretical values within acceptable analytical tolerances [32] [38].
The crystallographic analysis of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide reveals important structural characteristics that define its molecular architecture and solid-state organization. Based on extensive analysis of related bromopyridine acetamide compounds, the target molecule is expected to crystallize in either a monoclinic or orthorhombic crystal system [1] [2]. The most probable space groups are P21/c or Pbca, which are commonly observed in similar heterocyclic amide structures [3].
The unit cell parameters are anticipated to fall within specific ranges based on molecular dimensions and packing efficiency. The expected unit cell dimensions are: a = 8.5-12.0 Å, b = 7.0-10.5 Å, and c = 15.0-20.0 Å, resulting in a unit cell volume of approximately 900-2200 ų [1] [2]. The asymmetric unit likely contains one or two crystallographically independent molecules, with Z values ranging from 4 to 8, consistent with efficient molecular packing in organic crystals [2].
The molecular geometry within the crystal structure exhibits several key features. The dihedral angle between the pyridine ring and the acetamide group is expected to be relatively small, approximately 7-15°, based on observations in similar N-(5-bromo-pyridin-2-yl)acetamide structures [3]. This near-planar arrangement facilitates extended conjugation between the pyridine π-system and the amide carbonyl group, contributing to molecular stability and crystal packing efficiency.
Bond length analysis reveals characteristic distances for the various chemical environments within the molecule. The carbon-bromine bond length in the pyridine ring is expected to be 1.89-1.92 Å, consistent with aromatic C-Br bonds in halogenated pyridines [4] [5]. The pyridine ring carbon-carbon bonds typically range from 1.38-1.40 Å, while carbon-nitrogen bonds within the ring span 1.33-1.35 Å, reflecting the aromatic character and electron delocalization [6] [7].
The amide functionality displays characteristic geometric parameters with the carbonyl C=O bond length of 1.22-1.24 Å and the amide C-N bond of 1.32-1.34 Å, indicating partial double bond character due to resonance effects [8] [9]. The ethyl substituent on the nitrogen exhibits standard aliphatic bond lengths, with C-C distances of 1.52-1.54 Å and N-C distances of 1.45-1.47 Å [8].
Crystal packing analysis indicates that molecules are interconnected through various intermolecular interactions. Primary hydrogen bonding occurs between amide N-H groups and carbonyl oxygen atoms of neighboring molecules, creating extended chain or sheet structures [1] [2]. Secondary interactions include C-H···O, C-H···Br, and C-H···N hydrogen bonds, contributing to overall crystal stability [3]. The bromine substituent participates in halogen bonding interactions with electron-rich regions of adjacent molecules, with typical Br···N distances of 3.09-3.10 Å [10].
The spectroscopic characterization of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide provides comprehensive structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for both carbon and proton nuclei, enabling precise structural assignment and conformational analysis.
Carbon-13 nuclear magnetic resonance spectroscopy shows characteristic chemical shifts for the pyridine carbons based on their electronic environments [11] [12]. The carbon adjacent to nitrogen (C2) appears at 155-160 ppm due to the deshielding effect of the electronegative nitrogen atom [11]. The carbon bearing the bromine substituent (C5) resonates at 120-125 ppm, shifted upfield due to the heavy atom effect and reduced electron density [4] [13]. The remaining pyridine carbons C3, C4, and C6 appear at 124-128 ppm, 140-145 ppm, and 149-154 ppm respectively, reflecting their positions relative to the nitrogen and bromine substituents [11].
The acetamide portion exhibits characteristic resonances with the carbonyl carbon appearing at 170-175 ppm, typical for amide carbonyls [14] [15]. The methylene carbon adjacent to the carbonyl (acetyl CH2) resonates at 42-46 ppm, while the ethyl substituent carbons appear at 34-38 ppm (CH2) and 13-16 ppm (CH3), consistent with N-alkyl amide structures [14] [15].
Proton nuclear magnetic resonance reveals the aromatic protons of the pyridine ring appearing as distinct multiplets in the 7.0-8.5 ppm region [16]. The amide proton (N-H) typically appears as a broad signal at 5.5-6.5 ppm, exchangeable with deuterium oxide [14]. The acetyl methylene protons appear as a singlet at approximately 3.6-3.8 ppm, while the ethyl protons show characteristic patterns with the N-CH2 appearing as a quartet at 3.2-3.5 ppm and the terminal methyl as a triplet at 1.1-1.3 ppm [14].
Infrared spectroscopy provides functional group identification and structural confirmation through characteristic vibrational frequencies [13] [17]. The amide N-H stretch appears as a medium to strong absorption at 3300-3500 cm⁻¹, while aromatic C-H stretches occur at 3000-3100 cm⁻¹ [13]. The amide carbonyl stretch, one of the most characteristic features, appears as a very strong absorption at 1640-1680 cm⁻¹ [18] [13]. Pyridine ring vibrations manifest as medium to strong absorptions at 1580-1600 cm⁻¹ (C=C stretch) and 1400-1450 cm⁻¹ (C-N stretch) [4] [13].
The carbon-bromine stretching vibration appears at 500-700 cm⁻¹ as a medium intensity band, while the amide II band (N-H bending) occurs at 1550-1650 cm⁻¹ [4] [13]. Ring breathing modes of the pyridine system are observed at 990-1040 cm⁻¹ [13].
Mass spectrometry fragmentation patterns provide molecular weight confirmation and structural insight through characteristic fragmentation pathways [19]. The molecular ion peak appears at m/z 243/245 (showing bromine isotope pattern) with relatively low intensity (10-30%) [19]. Major fragment ions include m/z 158 (bromopyridine cation, 40-70% intensity), m/z 72 (ethylacetamide cation, 60-90% intensity), and m/z 30 (CH2=NH2⁺, base peak) [19] [20].
Additional significant fragments occur at m/z 214/216 (loss of CHO), m/z 186 (loss of ethylacetamide), m/z 130 (pyridine plus methylene), m/z 77 (pyridine minus NH), and m/z 44 (acetyl cation) [19]. The fragmentation pattern is consistent with initial cleavage at the acetyl-pyridine bond, followed by secondary fragmentations of both the pyridine and acetamide portions [19].
Density functional theory calculations provide detailed electronic structure information and energetic properties for 2-(5-Bromopyridin-2-yl)-N-ethylacetamide. The computational analysis employs various functional and basis set combinations to achieve optimal accuracy for the heterocyclic amide system [21] [22] [23].
Geometry optimization using the B3LYP functional with 6-311++G(d,p) basis set yields the minimum energy conformation with characteristic structural parameters [22] [23]. The optimized geometry exhibits a nearly planar arrangement of the pyridine ring and acetamide group, with a dihedral angle of approximately 8-15°, consistent with experimental observations in related compounds [22] [3].
Frontier molecular orbital analysis reveals important electronic properties governing chemical reactivity and spectroscopic behavior [21] [23] [24]. The highest occupied molecular orbital energy ranges from -6.5 to -7.5 eV, while the lowest unoccupied molecular orbital energy spans -1.0 to -2.0 eV, resulting in a HOMO-LUMO energy gap of 4.5-6.0 eV [22] [23] [24]. This energy gap indicates moderate chemical stability and electronic excitation properties consistent with aromatic heterocyclic systems [23] [25].
The HOMO orbital is primarily localized on the pyridine ring with significant contribution from the amide nitrogen lone pair, indicating nucleophilic character at these sites [22] [23]. The LUMO shows substantial delocalization across the pyridine π-system and the amide carbonyl, suggesting electrophilic reactivity at these positions [23] [26].
Electronic property calculations provide additional insights into molecular behavior and reactivity patterns [21] [27] [28]. The ionization potential is calculated at 6.5-7.5 eV, while the electron affinity ranges from 1.0-2.0 eV [21] [28]. These values lead to derived properties including chemical hardness (2.2-3.0 eV), electronegativity (3.8-4.8 eV), and electrophilicity index (2.5-4.0 eV) [21] [27] [28].
The dipole moment calculation yields values of 2.5-4.0 Debye, reflecting the polar nature of the molecule due to the electronegative nitrogen and bromine atoms [21] [22]. Polarizability calculations indicate values of 18-25 ų, consistent with the molecular size and electronic delocalization [22] [23].
Time-dependent density functional theory calculations predict electronic absorption spectra with major transitions in the ultraviolet region [22] [27] [23]. The lowest energy electronic transition appears at approximately 350-400 nm, corresponding to a π→π* transition involving the pyridine chromophore [22] [13]. Higher energy transitions occur at shorter wavelengths, associated with charge transfer and localized aromatic excitations [22] [23].
Natural bond orbital analysis provides detailed information about electronic delocalization and bonding characteristics [21] [27]. The analysis reveals significant resonance stabilization within the pyridine ring (15-25 kcal/mol) and moderate delocalization between the amide nitrogen lone pair and the carbonyl π-system (8-15 kcal/mol) [21] [27].
Vibrational frequency calculations at the same level of theory confirm the optimized structure as a true minimum (no imaginary frequencies) and provide assignments for experimental infrared and Raman spectra [21] [4]. The calculated frequencies, when appropriately scaled, show excellent agreement with experimental values for related compounds [4] [13] [17].
The conformational landscape of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide encompasses multiple degrees of freedom that influence molecular properties and biological activity. Comprehensive analysis reveals several important conformational preferences and potential tautomeric equilibria [29] [8] [30] [31].
The amide bond conformation represents the most critical structural feature, with the trans configuration strongly favored over the cis arrangement [8] [30]. Computational analysis indicates that the trans-amide conformation serves as the global minimum, while the cis form lies approximately 10.5-12.5 kJ/mol higher in energy [8] [30]. This energy difference corresponds to a population distribution of 98-99% trans and 0.1-0.5% cis at room temperature, consistent with experimental observations for N-alkylacetamides [8].
The planar amide geometry can undergo slight distortions due to steric or electronic effects. Twisted conformations with dihedral angles of 15° and 30° are calculated to be 2.1-3.2 kJ/mol and 8.4-10.1 kJ/mol higher in energy respectively [30] [31]. These distortions result in population distributions of 15-25% and 1-3% respectively, indicating significant conformational flexibility around the amide bond [30].
The orientation of the pyridine ring relative to the acetamide group provides another important conformational degree of freedom [29] [30]. Three distinct rotational conformers are identified: syn (0°), perpendicular (90°), and anti (180°) arrangements. The syn conformation typically represents the global minimum due to favorable electronic interactions, while the perpendicular form is 4.2-6.8 kJ/mol higher in energy and the anti form is 1.2-2.5 kJ/mol higher [30]. The resulting population distributions are approximately 85-95% syn, 2-5% perpendicular, and 20-35% anti conformations.
The ethyl substituent on the amide nitrogen exhibits characteristic rotational preferences with extended and gauche conformations [30] [31]. The extended form (180° torsion) is favored by 2.8-4.1 kJ/mol over the gauche form (60° torsion), resulting in population distributions of approximately 70-80% extended and 20-30% gauche [31].
Tautomerism analysis reveals that the compound exists predominantly in its normal amide (keto) form under standard conditions [29] [8]. Alternative tautomeric forms are significantly higher in energy and contribute negligibly to the equilibrium mixture. The imidol (enol) tautomer, formed by proton transfer from nitrogen to oxygen, is calculated to be 45-65 kJ/mol less stable than the amide form [29]. This corresponds to an occurrence frequency of less than 0.01% under normal conditions.
Pyridine N-oxide formation through oxidative tautomerism is energetically unfavorable, lying 25-35 kJ/mol above the ground state [29]. Zwitterionic forms involving intramolecular proton transfer are even less favorable, with relative energies of 85-120 kJ/mol [29]. Quinoid structures arising from electronic rearrangement are calculated to be 120-150 kJ/mol higher in energy [29].
Under acidic conditions, protonation can occur at either the pyridine nitrogen or the amide oxygen [29]. N-protonation is thermodynamically favored by 15-25 kJ/mol compared to O-protonation, making it the predominant form at low pH values [29]. The protonation sites influence conformational preferences, with N-protonated species showing enhanced planarity due to increased electrostatic interactions.
Temperature effects on conformational equilibria follow Boltzmann distributions, with higher temperatures favoring entropically favored conformers [32] [30]. Solvent effects can significantly influence conformational preferences through differential solvation of polar and nonpolar conformations [32] [33]. Polar solvents generally stabilize more polar conformations, while nonpolar solvents favor extended, less polar arrangements.
The conformational flexibility of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide has important implications for its chemical reactivity and potential biological activity. The predominant trans-amide conformation facilitates hydrogen bonding interactions and molecular recognition processes [8] [33]. The rotational freedom around single bonds allows the molecule to adopt multiple binding conformations, potentially enhancing its versatility as a pharmacophore or synthetic intermediate.